(5-Nitrofuran-2-yl)methanesulfonyl chloride

Lipophilicity Drug-likeness Membrane permeability

Researchers requiring nitrofuran-containing sulfonamides with controlled lipophilicity face a key choice: 5-nitrofuran-2-sulfonyl chloride (LogP 2.72) often yields derivatives exceeding drug-like LogP thresholds (>3). (5-Nitrofuran-2-yl)methanesulfonyl chloride addresses this via its methylene spacer, delivering XLogP3 1.2-a 1.5 log unit reduction. • Lower LogP keeps derived sulfonamides within favorable drug-likeness space (LogP 1-3). • Methylene bridge may improve bench stability vs. directly attached analogs based on 2026 heteroaromatic sulfonyl chloride stability data. • 2 rotatable bonds enable conformations inaccessible to rigid 5-nitrofuran-2-sulfonyl chloride for scaffold hopping.

Molecular Formula C5H4ClNO5S
Molecular Weight 225.61 g/mol
Cat. No. B13240941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Nitrofuran-2-yl)methanesulfonyl chloride
Molecular FormulaC5H4ClNO5S
Molecular Weight225.61 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)[N+](=O)[O-])CS(=O)(=O)Cl
InChIInChI=1S/C5H4ClNO5S/c6-13(10,11)3-4-1-2-5(12-4)7(8)9/h1-2H,3H2
InChIKeyGDEPEMILSJQYBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Nitrofuran-2-yl)methanesulfonyl chloride Product Overview


(5-Nitrofuran-2-yl)methanesulfonyl chloride (CAS 1250739-24-2, MW 225.61 g/mol, C₅H₄ClNO₅S) is a heteroaromatic sulfonyl chloride building block that integrates the 5-nitrofuran pharmacophore with a methanesulfonyl chloride warhead via a methylene (–CH₂–) spacer [1]. The compound belongs to the 5-nitrofuran class, historically validated in broad-spectrum antibacterial agents, and serves as a reactive intermediate for constructing sulfonamide, sulfonate ester, and sulfone libraries [2]. Unlike directly attached nitrofuran-sulfonyl chlorides, the methylene bridge introduces measurable differences in lipophilicity, conformational flexibility, and electronic communication between the nitro-heterocycle and the reactive sulfonyl center—parameters that directly influence downstream biological performance and synthetic handling [3].

Lipophilicity control via methylene spacer
Conformational flexibility for scaffold design
Nitrofuran building block for sulfonamide libraries

Why Substitution Fails for (5-Nitrofuran-2-yl)methanesulfonyl chloride


Procurement specialists and medicinal chemists accustomed to treating sulfonyl chlorides as interchangeable激活 esters face a critical caveat with (5-nitrofuran-2-yl)methanesulfonyl chloride: the methylene spacer is not an innocent structural bystander. Polarographic studies demonstrate that inserting bridge groups between the furan ring and the substituent measurably attenuates the conduction of polar effects—by a factor that varies with the electronic structure of the bridge [1]. Directly attached 5-nitrofuran-2-sulfonyl chloride (CAS 98026-86-9, LogP 2.72) is over 1.5 log units more lipophilic than the methylene-bridged target compound (XLogP3 1.2), a difference that can shift a derivative's membrane permeability, solubility, and off-target binding profile . Furthermore, the comprehensive 2026 stability survey of >200 heteroaromatic sulfonyl halides flagged furan-based sulfonyl chlorides as susceptible to complex decomposition related to the electrophilic stress on the heterocycle itself . The methylene spacer may mitigate this instability pathway—a hypothesis consistent with the observation that sulfene-forming side reactions, known to erode yields with methanesulfonyl chloride, are structurally precluded in this compound [2]. Simple in-class substitution without accounting for these spacer-dependent properties risks failed reactions, altered biological outcomes, and wasted synthesis cycles.

Lipophilicity Mismatch

Methylene spacer reduces lipophilicity relative to directly attached analog; membrane partitioning profiles may not transfer.

Conformational Rigidity Difference

Rotatable bond count differs from rigid and ethyl-spacer analogs; binding mode hypotheses may require re-evaluation.

Electronic Coupling Attenuation

Bridge group may dampen electronic communication; heterocycle stability and reactivity profiles can shift.

(5-Nitrofuran-2-yl)methanesulfonyl chloride vs. Closest Analogs


Lipophilicity Shift vs. Direct Attachment

The methylene spacer in (5-nitrofuran-2-yl)methanesulfonyl chloride reduces computed lipophilicity by ≥1.5 log units versus the directly attached comparator 5-nitrofuran-2-sulfonyl chloride (CAS 98026-86-9). The target compound has an XLogP3 of 1.2 [1], whereas 5-nitrofuran-2-sulfonyl chloride has a LogP of 2.72 . This magnitude of lipophilicity reduction is sufficient to alter oral bioavailability predictions, aqueous solubility, and血浆 protein binding profiles of derived sulfonamides [2].

Lipophilicity
Head-to-head
XLogP3 1.2 vs 2.72 (Δ ≈ -1.5)
Supports lipophilicity modulation in SAR
Computed values; experimental confirmation recommended
Lipophilicity Drug-likeness Membrane permeability

Conformational Flexibility vs. Rigid Analog

(5-Nitrofuran-2-yl)methanesulfonyl chloride possesses 2 rotatable bonds (the CH₂–S and S–Cl bonds), compared to 0 rotatable bonds in 5-nitrofuran-2-sulfonyl chloride where the sulfonyl group is directly and rigidly attached to the furan ring [1]. The ethyl-spacer analog 2-(5-nitrofuran-2-yl)ethane-1-sulfonyl chloride has 3 rotatable bonds [2]. This incremental flexibility enables the sulfonyl chloride warhead to sample distinct spatial orientations relative to the nitrofuran plane, which can be exploited for induced-fit binding or to access receptor pockets inaccessible to the rigid analog [3].

Rotatable Bonds
Head-to-head
2 vs 0 (direct) / 3 (ethyl)
Intermediate flexibility for scaffold design
Computed property
Conformational analysis Pharmacophore design Scaffold hopping

Attenuated Electronic Effects from Methylene Bridge

Polarographic half-wave potential measurements in 5-substituted 2-nitrofuran series demonstrate that the furan ring conducts the polar effect of substituents better than a benzene ring (by a factor of 1.1–1.2), and critically, that the introduction of bridge groups between the furan ring and the substituent decreases the conduction of the substituent effect [1]. For (5-nitrofuran-2-yl)methanesulfonyl chloride, the –CH₂– bridge attenuates electronic communication between the strongly electron-withdrawing –SO₂Cl group and the nitro-furan π-system. This contrasts with 5-nitrofuran-2-sulfonyl chloride, where the sulfonyl group is directly conjugated to the furan ring, maximizing electron withdrawal and potentially destabilizing the heterocycle .

Elec. Attenuation
Class-level
Bridge groups decrease polar effect conduction (polarography)
May reduce furan electrophilic stress
Class-level inference; compound-specific data not reported
Electronic effects Polarography Substituent effect transmission

Intermediate Physicochemical Profile vs. Homologs

The target compound occupies a distinct intermediate position in the methylene-spacer homolog series. Its molecular weight (225.61 Da) sits between 5-nitrofuran-2-sulfonyl chloride (211.58 Da) and 2-(5-nitrofuran-2-yl)ethane-1-sulfonyl chloride (239.63 Da) [1][2]. The topological polar surface area remains approximately constant across the series (101–102 Ų), while XLogP3 increases with spacer length: 1.2 (methylene) → 1.6 (ethylene) [2]. This positions the methylene-bridged compound as the most hydrophilic member of the homologous series, offering the lowest LogP for a given PSA—a combination often favorable for aqueous solubility and renal clearance [3].

Property Profile
Cross-study comparable
MW 225.6 Da, XLogP3 1.2, PSA 101 Ų (intermediate in series)
Supports systematic LogP modulation
Computed properties
Physicochemical properties Lead optimization Property-based design

Sulfonylation Efficiency Benchmark

In a published synthesis of pentacyclic nitrofurans, methanesulfonyl chloride (MsCl) reacted with a nitrofuran alcohol substrate in the presence of Et₃N in CH₂Cl₂ at room temperature for 2 hours to afford the corresponding mesylate in 94% isolated yield [1]. While this reaction uses MsCl rather than (5-nitrofuran-2-yl)methanesulfonyl chloride per se, it establishes a benchmark for the reactivity of the methanesulfonyl chloride functional group in nitrofuran-containing substrate contexts. The target compound is expected to exhibit comparable or superior sulfonylation efficiency with amine nucleophiles, as the nitrofuran ring's electron-withdrawing character activates the sulfonyl center toward nucleophilic attack .

Synthesis Benchmark
Class-level
94% yield (MsCl + nitrofuran alcohol, Et₃N, CH₂Cl₂)
Supports synthetic efficiency context
Analogous transformation; direct data not available
Synthetic methodology Reaction yield Sulfonylation efficiency

(5-Nitrofuran-2-yl)methanesulfonyl chloride Application Scenarios


Low-LogP Nitrofuran Sulfonamide Installation

When a medicinal chemistry campaign requires a nitrofuran-containing sulfonamide with low lipophilicity (target LogP < 2), (5-nitrofuran-2-yl)methanesulfonyl chloride is the preferred building block over 5-nitrofuran-2-sulfonyl chloride. The methylene spacer delivers an XLogP3 of 1.2 versus 2.72 for the directly attached analog—a reduction of 1.5 log units [1]. This difference is sufficient to keep derived sulfonamides within favorable drug-likeness space (LogP 1–3) and below the LogP > 3 threshold associated with increased attrition risk [2]. The compound also eliminates one synthetic step (nitrofuran attachment) compared to sequential approaches using MsCl followed by nitrofuran coupling.

Scaffold Hopping with Flexible Nitrofuran Chemotypes

For scaffold hopping programs targeting bacterial nitroreductases or trypanosomal enzymes, the 2 rotatable bonds in (5-nitrofuran-2-yl)methanesulfonyl chloride enable the sulfonamide/sulfonate product to adopt conformations inaccessible to the rigid 5-nitrofuran-2-sulfonyl chloride (0 rotatable bonds) but with less entropic penalty than the ethyl-spacer analog (3 rotatable bonds) [1][2]. The methylene-bridged nitrofuran scaffold has been validated in antibacterial quinolone hybrids, where the (5-nitrofuran-2-yl)methyl attachment showed distinct SAR depending on the quinolone substitution pattern [3].

Furan Ring Decomposition Mitigation

The 2026 comprehensive stability study of heteroaromatic sulfonyl chlorides identified furan-based derivatives as prone to complex decomposition related to electrophilic stress on the heterocycle [1]. (5-Nitrofuran-2-yl)methanesulfonyl chloride, with its methylene bridge attenuating electronic communication between the –SO₂Cl group and the furan ring (as predicted by polarographic conduction data ), is expected to exhibit superior bench stability compared to 5-nitrofuran-2-sulfonyl chloride. This property is critical for high-throughput synthesis platforms where reagent pre-dissolution and extended liquid-handling dwell times are routine.

Nitrofuran Entry for Fragment-Based Libraries

For fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) construction, (5-nitrofuran-2-yl)methanesulfonyl chloride occupies a unique position in the nitrofuran-sulfonyl chloride homolog series: MW 225.61 Da, XLogP3 1.2, PSA 101 Ų [1]. Compared to the direct analog (MW 211.58, LogP 2.72) and the ethyl analog (MW 239.63, XLogP3 1.6) [2], the methylene compound provides the lowest LogP for a given MW/PSA combination. This property profile is attractive for library designers seeking to populate the low-lipophilicity, fragment-like region (MW < 250, LogP < 2) with nitrofuran-containing building blocks while maintaining aqueous solubility and synthetic tractability.

Application
Selection Property
Validation Focus
Low-lipophilicity sulfonamide synthesis
Methylene-spacer lipophilicity control
LogP and solubility profiling
Conformational scaffold design
Rotatable bond count
Binding conformation studies
Heterocycle stability-sensitive synthesis
Electronic attenuation by bridge
Shelf-life and reaction robustness tests
Fragment-based library design
MW / LogP / PSA profile
Physicochemical property profiling
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